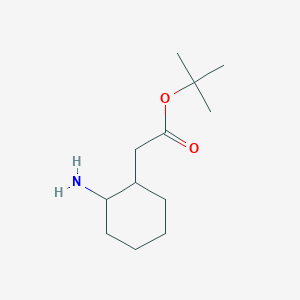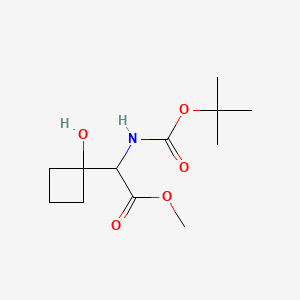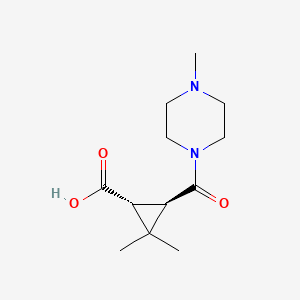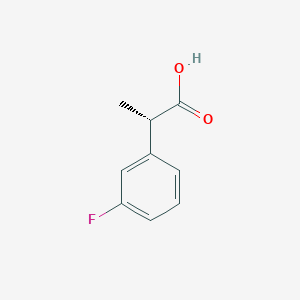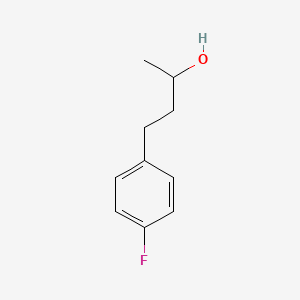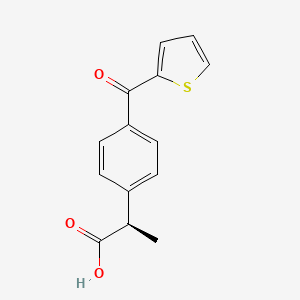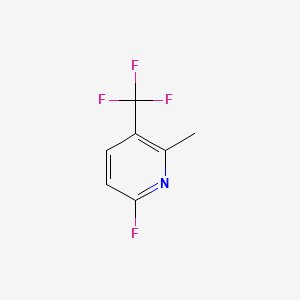
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a fluorine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine can be achieved through several methodsFor instance, the compound can be synthesized by reacting 2-methyl-3-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions .
Another method involves the use of trifluoromethyl-containing building blocks. In this approach, a trifluoromethyl group is introduced into the pyridine ring through a series of reactions, including halogenation and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the direct fluorination of 2-methyl-3-(trifluoromethyl)pyridine using elemental fluorine or other fluorinating agents. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI), elemental fluorine.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dihydropyridine derivatives.
Coupling Products: Biaryl compounds and other coupled products.
科学研究应用
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .
相似化合物的比较
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
Uniqueness
6-Fluoro-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct physical and chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets .
属性
分子式 |
C7H5F4N |
|---|---|
分子量 |
179.11 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F4N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3 |
InChI 键 |
WBSASTPQLCXKEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
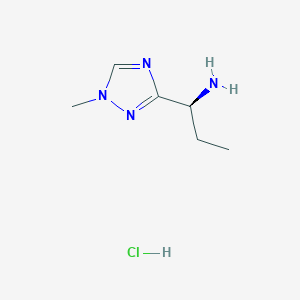
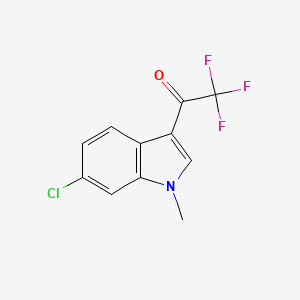
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
